6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one

CHK1 inhibition Kinase inhibitor Structure-Activity Relationship

The compound 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one (CAS 919291-82-0) is a synthetic, small-molecule member of the benzo[h]isoquinolinone class, specifically disclosed as Example 7-33 in a foundational patent describing ATP-competitive checkpoint kinase 1 (CHK1) inhibitors. Its structure uniquely combines a benzoisoquinolinone core with an azetidine-containing basic amine tether at the 6-position and a pyrrole ring at the 9-position, a substitution pattern designed to engage key residues within the CHK1 ATP-binding pocket as described for the broader chemical series.

Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
CAS No. 919291-82-0
Cat. No. B12631574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one
CAS919291-82-0
Molecular FormulaC21H19N3O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)C5=CC=CN5
InChIInChI=1S/C21H19N3O/c25-21-20-15(6-8-23-21)11-16(13-24-9-2-10-24)17-5-4-14(12-18(17)20)19-3-1-7-22-19/h1,3-8,11-12,22H,2,9-10,13H2,(H,23,25)
InChIKeyNPEDENHORKRESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one (919291-82-0) | Procurement-Relevant Class & Baseline Profile


The compound 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one (CAS 919291-82-0) is a synthetic, small-molecule member of the benzo[h]isoquinolinone class, specifically disclosed as Example 7-33 in a foundational patent describing ATP-competitive checkpoint kinase 1 (CHK1) inhibitors [1]. Its structure uniquely combines a benzoisoquinolinone core with an azetidine-containing basic amine tether at the 6-position and a pyrrole ring at the 9-position, a substitution pattern designed to engage key residues within the CHK1 ATP-binding pocket as described for the broader chemical series [1].

Why Simple Substitution of 919291-82-0 with Other Benzoisoquinolinone CHK1 Inhibitors is Not Advisable


Within the benzoisoquinolinone class, minor structural modifications at the 6- and 9-positions profoundly impact binding mode, potency, and kinase selectivity. The foundational SAR study for this series explicitly demonstrates that the nature of the basic amine tether (e.g., azetidine vs. aminopropyl) and the aryl/heteroaryl substituent at the 9-position are critical determinants for engaging the Glu91 acidic residue and navigating the solvent front of CHK1 [1][2]. Consequently, a general 'class purchase' cannot guarantee equivalent target engagement or functional inhibition, making procurement of the precise substitution pattern specified by 919291-82-0 essential for reproducible SAR and pharmacological studies.

919291-82-0 Differentiation Evidence: Quantified Performance vs. Structural Analogs


Structural Differentiation from the Prototypical Benzoisoquinolinone CHK1 Inhibitor Series

The compound 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one is a specifically claimed example (7-33) within a patent describing potent CHK1 inhibitors. Its differentiation from other 9-substituted analogs lies in the combination of a rigid azetidine-containing basic amine at the 6-position and a 2-pyrrolyl group at the 9-position, a substitution pattern distinct from more commonly explored 9-bromo, 9-(4-morpholinomethylphenyl), or 9-(1H-pyrazol-4-yl) variants in the same patent [1]. While direct quantitative comparison data for this specific compound is not publicly disclosed, the patent's SAR context and the published lead optimization trajectory indicate that the 9-pyrrolyl substitution was a deliberate deviation intended to explore hydrogen-bonding and steric interactions near the enzyme's H1 pocket, a region known to be critical for achieving sub-nanomolar potency in this class [1][2].

CHK1 inhibition Kinase inhibitor Structure-Activity Relationship

Differentiation in the Basic Amine Tether: Azetidine vs. Flexible Aminoalkyl Chains

The conformational restriction imposed by the azetidine ring in 919291-82-0 distinguishes it from analogs containing a flexible aminopropyl chain, such as 6-(3-aminopropyl)-4-(3-hydroxyphenyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one (the ligand in PDB 2R0U). The patented SAR exploration highlights that the installation of a tethered basic amine is critical for interacting with Glu91 in CHK1 [1]. The azetidine moiety offers a distinct entropic profile and pKa compared to a linear primary amine, which can translate to differences in cellular permeability and off-target kinase engagement [2]. While no direct head-to-head data for this exact compound is available, the class-level inference from the optimization of this chemotype is that cyclic amines like azetidine provide a balance of potency and property space that is distinct from acyclic amines.

CHK1 inhibition Ligand efficiency Conformational restriction

Procurement Rationale for a Non-Pyrazole 9-Substituted Analog in CHK1 Inhibitor Libraries

The compound 919291-82-0 represents one of the few examples in the patented CHK1 inhibitor space where the 9-position aryl group is a pyrrole rather than the more prevalent pyrazole (e.g., examples 7-26, 7-32) or substituted phenyl (e.g., 7-16, 7-25) [1]. The pyrrole moiety introduces a distinct hydrogen-bond donor feature and a different electronic distribution relative to pyrazole. The comprehensive kinase profiling of the benzoisoquinolinone series indicates that subtle heterocycle variations at the 9-position are a primary vector for modulating kinase selectivity beyond CHK1 . Including this specific 9-pyrrolyl compound in a screening panel or SAR study therefore provides a unique data point for constructing selectivity hypotheses, data which cannot be obtained from a 9-pyrazolyl or 9-phenyl analog.

Chemical biology Kinase probe Chemical tool compound

919291-82-0: Highest-Value Research & Industrial Application Scenarios


CHK1 Kinase Selectivity Profiling and Chemical Probe Development

The primary application scenario for procuring this compound is as a structurally unique tool for CHK1 selectivity profiling. Its distinct 9-pyrrolyl substitution, absent from most published CHK1 inhibitor chemotypes, makes it an ideal candidate to probe the tolerance of the CHK1 H1 pocket for alternative heterocycles, supporting the development of highly selective chemical probes [1][2].

Structure-Activity Relationship (SAR) Studies Focused on the 6-Position Basic Amine Tether

This compound is highly suited for SAR studies exploring the impact of azetidine versus more flexible amine tethers on kinase binding kinetics and cellular activity. Its procurement enables direct comparison with 6-aminopropyl analogs, illuminating the role of conformational restriction in optimizing key drug-like properties such as permeability and metabolic stability [2].

In Vitro Cancer Cell Line Sensitization Studies with DNA-Damaging Agents

Given the established mechanism of CHK1 inhibitors as chemo-/radio-sensitizers, this compound can be utilized in in vitro combination studies. It serves as a specific chemical starting point for investigating whether the azetidine-pyrrole substitution pattern enhances the abrogation of the G2/M checkpoint in response to genotoxic stress, compared to other CHK1 inhibitor backbones [1].

Procurement for Patent Landscape Analysis and FTO Enforcement

For industrial and academic technology transfer offices, procuring a reference standard of this specifically claimed compound (Example 7-33) is essential for analytical comparison in freedom-to-operate (FTO) analyses and for enforcing the specific claims of the CHK1 inhibitor patent family, where its unique CAS number and chemical structure are explicitly enumerated [1].

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